4-{(E)-[({[5-(4-Tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetyl)hydrazono]methyl}benzoic acid
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Overview
Description
4-{(E)-[({[5-(4-Tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetyl)hydrazono]methyl}benzoic acid is a complex organic compound that features a triazole ring, a benzoic acid moiety, and a tert-butylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{(E)-[({[5-(4-Tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetyl)hydrazono]methyl}benzoic acid typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving an appropriate hydrazine and a nitrile compound.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced through a nucleophilic substitution reaction.
Acetylation: The acetyl group is added using acetic anhydride or acetyl chloride under basic conditions.
Hydrazone Formation: The hydrazone linkage is formed by reacting the acetylated intermediate with hydrazine.
Final Coupling: The final product is obtained by coupling the hydrazone intermediate with a benzoic acid derivative under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-{(E)-[({[5-(4-Tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetyl)hydrazono]methyl}benzoic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The hydrazone linkage can be reduced to a hydrazine using reducing agents such as sodium borohydride.
Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitrating mixture (HNO3/H2SO4), halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Hydrazine derivatives.
Substitution: Nitrated or halogenated benzoic acid derivatives.
Scientific Research Applications
4-{(E)-[({[5-(4-Tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetyl)hydrazono]methyl}benzoic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules, providing a versatile building block for various synthetic pathways.
Mechanism of Action
The mechanism of action of 4-{(E)-[({[5-(4-Tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetyl)hydrazono]methyl}benzoic acid depends on its specific application:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Modulation: It may act as an agonist or antagonist at certain receptors, modulating their activity and downstream signaling pathways.
Material Properties: In materials science, the compound’s electronic structure can influence its conductivity, fluorescence, or other properties.
Comparison with Similar Compounds
Similar Compounds
- 4-((E)-{[({5-[(4-Methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetyl]hydrazono}methyl)benzoic acid
- 2-{(E)-[({[4-Phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazono]methyl}benzoic acid
Uniqueness
4-{(E)-[({[5-(4-Tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetyl)hydrazono]methyl}benzoic acid is unique due to the presence of the tert-butylphenyl group, which can influence its steric and electronic properties, potentially leading to different reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C28H27N5O3S |
---|---|
Molecular Weight |
513.6 g/mol |
IUPAC Name |
4-[(E)-[[2-[[5-(4-tert-butylphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]hydrazinylidene]methyl]benzoic acid |
InChI |
InChI=1S/C28H27N5O3S/c1-28(2,3)22-15-13-20(14-16-22)25-31-32-27(33(25)23-7-5-4-6-8-23)37-18-24(34)30-29-17-19-9-11-21(12-10-19)26(35)36/h4-17H,18H2,1-3H3,(H,30,34)(H,35,36)/b29-17+ |
InChI Key |
IFTPTSSUMXBXIB-STBIYBPSSA-N |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C/C4=CC=C(C=C4)C(=O)O |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=CC4=CC=C(C=C4)C(=O)O |
Origin of Product |
United States |
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